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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

Get Quote

Executive Summary
2-Chloropyridine-4-carbothioamide (Molecular Formula:

) is a critical scaffold in medicinal chemistry, particularly in the development of antitubercular
agents and kinase inhibitors. While its average molecular weight is 172.64 g/mol , a simple
gravimetric value fails to capture the compound's complex isotopic signature—a crucial factor
for mass spectrometry-based validation.

This technical guide moves beyond basic stoichiometry to analyze the molecule's

physicochemical behavior, synthetic pathways, and utility as a "fragment-based" drug discovery

(FBDD) intermediate. It is designed for researchers requiring high-fidelity data for synthesis

planning and analytical characterization.

Part 1: Molecular Weight & Isotopic Signature
The "Real" Molecular Weight
In high-resolution mass spectrometry (HRMS), the "Average Molecular Weight" often printed on

reagent bottles is insufficient. You must distinguish between the Monoisotopic Mass (used for
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identifying the parent ion

) and the Average Mass (used for bulk stoichiometry).

The presence of Chlorine (

) and Sulfur (

) creates a distinct spectral fingerprint.[1]

Metric Value (Da) Context

Average Molecular Weight 172.635
Use for molarity calculations

and reagent weighing.

Monoisotopic Mass 171.986

The exact mass of the most

abundant isotopologue (

).

Exact Mass (

variant)
173.983

The mass of the

peak contributed by the

heavier Chlorine isotope.

Mass Spectrometry Fragmentation Logic
The chlorine atom introduces a characteristic 3:1 intensity ratio between the

and

peaks. Sulfur adds a subtle contribution to the

peak (~4.4% abundance), slightly skewing the classic chlorine pattern.

Causality in Analysis:

Observation: If your MS spectrum shows an

peak that is significantly less than 30% of the parent peak, your chlorination failed (likely
hydrolysis to the amide).

Observation: If the
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peak is ~35-40%, it confirms the presence of both Chlorine and Sulfur (constructive isotopic
overlap).

Sample Injection (LC-MS)

Observe [M+H]+ at m/z ~173

Analyze [M+H]+ + 2 (m/z ~175)

Isotopic Pattern?

Ratio M:(M+2) is ~3:1

Yes

Ratio M:(M+2) < 10:1

No

CONFIRMED: 
2-Chloropyridine-4-carbothioamide

(Cl + S present)

FAILED: 
Likely Hydrolysis to Amide

(Loss of S, Cl intact) or Dechlorination

Click to download full resolution via product page

Figure 1: Decision logic for validating the structural integrity of 2-chloropyridine-4-
carbothioamide using isotopic abundance ratios.

Part 2: Synthetic Pathways[2]
The synthesis of 2-chloropyridine-4-carbothioamide is rarely done by direct functionalization

of the pyridine ring. The most robust route proceeds via the thionation of 2-chloropyridine-4-

carbonitrile.
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Protocol: Magnesium-Catalyzed Thionation (Green
Chemistry Route)
While Lawesson’s Reagent is common, it is expensive and difficult to purify from the final

product. The use of Sodium Hydrosulfide (NaSH) with Magnesium Chloride (

) is a superior, self-validating method due to the visible formation of the thioamide precipitate.

Reagents:

2-Chloropyridine-4-carbonitrile (1.0 eq)

NaSH (2.0 eq)

(1.0 eq)

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

Dissolution: Dissolve 2-chloropyridine-4-carbonitrile in DMF (0.5 M concentration).

Activation: Add

. The solution may warm slightly (exothermic coordination).

Thionation: Add NaSH flakes. Seal the vessel immediately (H2S gas evolution risk).

Reaction: Stir at room temperature for 4–6 hours.

Self-Validation Check: The reaction mixture will turn from clear/pale yellow to a deep

green/orange slurry. If the solution remains clear, the reagents are wet or inactive.

Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl.

Causality: Acidification protonates the thioamide anion, rendering it insoluble in water.

Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.
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Protocol: Lawesson’s Reagent Method (Alternative)
Use this if the nitrile is unavailable and you must start from the amide (2-chloropyridine-4-

carboxamide).

Suspend amide in dry Toluene.

Add 0.6 eq Lawesson’s Reagent.

Reflux for 2 hours.

Note: This method often requires column chromatography to remove phosphorus

byproducts.

2-Cl-Pyridine-4-CN NaSH + MgCl2
(DMF, RT)

Dissolve Thioamide-Mg Complex
(Deep Color)

4-6 hrs Acid Quench
(1M HCl)

Precipitation 2-Cl-Pyridine-4-CSNH2
(Yellow Solid)

Filtration

Click to download full resolution via product page

Figure 2: The "Green" synthetic route via Magnesium-catalyzed thionation, avoiding

organophosphorus byproducts.

Part 3: Pharmaceutical Applications & Utility
Why synthesize this specific molecule? The 172.64 Da molecular weight places it in the

"Fragment" category (Rule of 3 compliant), making it an ideal starting point for Fragment-Based

Drug Design (FBDD).

Antitubercular Activity (Ethionamide Analogs)
2-Chloropyridine-4-carbothioamide is a structural isostere of Ethionamide (2-

ethylthioisonicotinamide), a second-line drug for multidrug-resistant tuberculosis (MDR-TB).

Mechanism: The thioamide group is a prodrug moiety. It is oxidized by the bacterial enzyme

EthA to form an S-oxide, which then inhibits InhA (enoyl-ACP reductase), blocking mycolic

acid synthesis.
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The "Chloro" Advantage: Unlike the ethyl group in Ethionamide, the 2-chloro substituent is

electron-withdrawing. This alters the redox potential of the pyridine ring, potentially modifying

the activation kinetics by EthA.

Scaffold Hopping via
The 2-position chlorine is highly reactive toward Nucleophilic Aromatic Substitution (

) because the pyridine nitrogen and the electron-withdrawing thioamide group at C4 activate
the ring.

Experimental Utility: Researchers can generate a library of derivatives by displacing the

chlorine with amines:

This allows for rapid exploration of Structure-Activity Relationships (SAR) without rebuilding the

thioamide core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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